Cas no 6032-66-2 ((6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride)

(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride structure
6032-66-2 structure
Product name:(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
CAS No:6032-66-2
MF:C18H19NO3.HCl
MW:333.8093
CID:1619324
PubChem ID:54603819

(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • morphothebaine hydrochloride
    • (R)-2,11-dihydroxy-10-methoxyaporphine hydrochloride
    • 10-methoxy-6-methyl-aporphane-2,11-diol, neutral hydrochloride
    • Aporphine-2, 10-methoxy-, hydrochloride
    • 10-Methoxy-6-methyl-aporphan-2,11-diol, Neutrales Hydrochlorid
    • NSC43486
    • (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol,hydrochloride
    • (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
    • hydrochloride
    • CHEMBL1979202
    • Morphothebaine hydrochloride, (-)-
    • UNII-KO8O8M1D1D
    • 4H-Dibenzo(de,g)quinoline-2,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride (1:1), (6aR)-
    • MORPHOTHEBAINE, HYDROCHLORIDE
    • Morphothebaine hydrochloride [MI]
    • 4H-Dibenzo[de,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride, (R)-
    • Q27282355
    • DTXSID20713741
    • NSC-43486
    • KO8O8M1D1D
    • (6aR)-10-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol--hydrogen chloride (1/1)
    • 6032-66-2
    • (6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
    • Inchi: InChI=1S/C18H19NO3.ClH/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13;/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3;1H/t14-;/m1./s1
    • InChI Key: PKNXICFDFBSZMX-PFEQFJNWSA-N
    • SMILES: CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O.Cl

Computed Properties

  • Exact Mass: 333.1133
  • Monoisotopic Mass: 333.1131712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 417
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • PSA: 52.93

(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride Related Literature

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue